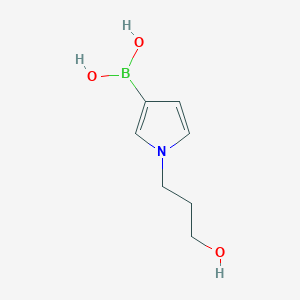

(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid

Descripción

(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative featuring a pyrrole ring substituted with a 3-hydroxypropyl group at the 1-position and a boronic acid moiety at the 3-position. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metal catalysts .

Propiedades

Fórmula molecular |

C7H12BNO3 |

|---|---|

Peso molecular |

168.99 g/mol |

Nombre IUPAC |

[1-(3-hydroxypropyl)pyrrol-3-yl]boronic acid |

InChI |

InChI=1S/C7H12BNO3/c10-5-1-3-9-4-2-7(6-9)8(11)12/h2,4,6,10-12H,1,3,5H2 |

Clave InChI |

BMKJFIHREPUFTM-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CN(C=C1)CCCO)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido (1-(3-Hidroxilpropil)-1H-pirrol-3-il)borónico generalmente implica la reacción de un derivado del pirrol con un precursor de ácido borónico. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que involucra el acoplamiento cruzado catalizado por paladio de un pirrol halogenado con un ácido borónico o éster de boronato en condiciones suaves . Esta reacción es conocida por su tolerancia a los grupos funcionales y su alta eficiencia.

Métodos de producción industrial: La producción industrial del ácido (1-(3-Hidroxilpropil)-1H-pirrol-3-il)borónico puede implicar reacciones de acoplamiento de Suzuki-Miyaura a gran escala utilizando catalizadores y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo puede mejorar la escalabilidad y la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido (1-(3-Hidroxilpropil)-1H-pirrol-3-il)borónico experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo ácido borónico se puede oxidar para formar ésteres borónicos o boratos.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido borónico en un borano o borohidruro.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Catalizadores de paladio, base (por ejemplo, carbonato de potasio) y disolventes como tetrahidrofurano o dimetilformamida.

Principales productos formados:

Oxidación: Ésteres borónicos o boratos.

Reducción: Boranos o borohidruros.

Sustitución: Diversos derivados pirrólicos sustituidos.

Aplicaciones Científicas De Investigación

El ácido (1-(3-Hidroxilpropil)-1H-pirrol-3-il)borónico tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido (1-(3-Hidroxilpropil)-1H-pirrol-3-il)borónico implica su interacción con dianas moleculares a través del grupo ácido borónico. Este grupo puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo convierte en una herramienta versátil en aplicaciones bioquímicas. El compuesto puede inhibir enzimas uniéndose a los residuos del sitio activo, modulando así su actividad .

Compuestos Similares:

Ácido fenilborónico: Otro derivado del ácido borónico con reactividad similar pero diferentes características estructurales.

Ácido 2-piridilborónico: Contiene un anillo piridínico en lugar de un anillo pirrólico, ofreciendo diferentes propiedades electrónicas.

Ácido 3-hidroxilpropilborónico: Carece del anillo pirrólico, lo que da como resultado una reactividad y aplicaciones diferentes.

Singularidad: El ácido (1-(3-Hidroxilpropil)-1H-pirrol-3-il)borónico es único debido a la combinación del anillo pirrólico y el grupo ácido borónico, que confiere una reactividad y propiedades funcionales distintas. Esta combinación permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso tanto en entornos de investigación como industriales .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and properties of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid with analogous compounds:

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.